Ethyl 3-oxo-2-(phenylhydrazono)butanoate

Descripción general

Descripción

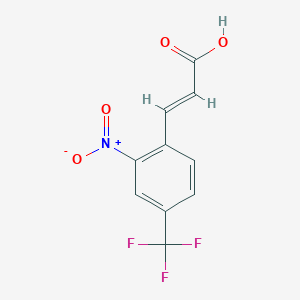

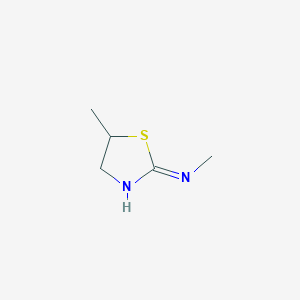

Ethyl 3-oxo-2-(phenylhydrazono)butanoate is a chemical compound with the molecular formula C12H14N2O3 . It has a molecular weight of 234.25 . The compound is solid in its physical form .

Synthesis Analysis

The synthesis of Ethyl 3-oxo-2-(phenylhydrazono)butanoate can be achieved through various methods. One of the most commonly used methods is the reaction between phenylhydrazine and ethyl acetoacetate in the presence of a strong acid catalyst. The resulting product is then treated with sodium nitrite to form the desired compound.Molecular Structure Analysis

The InChI code for Ethyl 3-oxo-2-(phenylhydrazono)butanoate is 1S/C12H14N2O3/c1-3-17-12(16)11(9(2)15)14-13-10-7-5-4-6-8-10/h4-8,13H,3H2,1-2H3/b14-11+ . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis

Ethyl 3-oxo-2-(phenylhydrazono)butanoate has a density of 1.1±0.1 g/cm3, a boiling point of 339.6±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . The compound has an enthalpy of vaporization of 58.3±3.0 kJ/mol and a flash point of 159.2±23.2 °C . The index of refraction is 1.535 .Aplicaciones Científicas De Investigación

Structural Analysis and Synthesis

Ethyl 3-oxo-2-(phenylhydrazono)butanoate has been the subject of various structural analyses and synthesis studies. For instance, a new compound was synthesized using ethyl 3-oxo-2-(phenylhydrazono)butanoate, and its structure was analyzed using X-ray diffraction, revealing a monoclinic P21 space group with detailed cell parameters (Wu, 2014). Additionally, condensation reactions involving this compound have led to the synthesis of specific pyrazolone structures stabilized by strong intramolecular hydrogen bonds (Liu et al., 2007).

Inhibition of Sortase A Transpeptidase

Research has identified ethyl 3-oxo-2-(phenylhydrazono)butanoate as a potential inhibitor of sortase A transpeptidase, which plays a role in tackling Gram-positive pathogens. Its derivatives showed promising antibiofilm activity against various Staphylococcus species (Maggio et al., 2016).

Reactivity Studies

Studies on the reactivity of ethyl 3-oxo-2-(phenylhydrazono)butanoate have been conducted. For example, its reaction with singlet oxygen yields 2-oxo-3-(phenylhydrazono)-butanoic acid, suggesting its potential as an antioxidant drug in medical applications (Amekura et al., 2022).

Antimicrobial Activity

Ethyl 3-oxo-2-(phenylhydrazono)butanoate has been used in the synthesis of compounds with observed antimicrobial activity. These compounds were tested against various bacteria and fungi, demonstrating significant activity (Sarvaiya et al., 2019).

Heterocyclization Reactions

The compound has been involved in heterocyclization reactions, leading to the formation of thiadiazolotriazinediones and thiatriazinothioxapyridazines, suggesting its utility in the synthesis of diverse heterocyclic compounds (Dhar & Daniel, 1991).

Crystal Structure and Computational Studies

The crystal structure and computational studies of derivatives of ethyl 3-oxo-2-(phenylhydrazono)butanoate have been conducted, revealing details about molecular interactions and energy frameworks, contributing to the understanding of its chemical properties (M. et al., 2022).

Electrochemical Oxidation

Electrochemical oxidation studies of ethyl 3-oxo-2-(phenylhydrazono)butanoate have been performed, indicating its potential applications in electrochemical processes and possibly in the development of electrochemical sensors (Goyal et al., 1987).

Propiedades

IUPAC Name |

ethyl (Z)-3-hydroxy-2-phenyldiazenylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c1-3-17-12(16)11(9(2)15)14-13-10-7-5-4-6-8-10/h4-8,15H,3H2,1-2H3/b11-9-,14-13? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGMOYLSNEVXNJG-ALCKFIOESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C(C)O)N=NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C(\C)/O)/N=NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-oxo-2-(phenylhydrazono)butanoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the key structural feature of the reaction product between Ethyl 3-oxo-2-(phenylhydrazono)butanoate and (S)-benzyl dithiocarbazate?

A1: The reaction between Ethyl 3-oxo-2-(phenylhydrazono)butanoate and (S)-benzyl dithiocarbazate yields a pyrazolone structure. This newly formed pyrazolone ring is stabilized by a strong intramolecular hydrogen bond between the nitrogen (N—H) and the carbonyl oxygen (O=C). [] This interaction contributes to the stability of the final compound, (1S)‐Benzyl 3‐methyl‐5‐oxo‐4‐phenylhydrazono‐4,5‐dihydro‐1H‐pyrazole‐1‐dithiocarboxylate.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(Chloromethyl)-6-fluoroimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1436427.png)

![6-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B1436435.png)

![4-(5-Methyl-3,7-dioxo-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octan-1-yl)benzoic acid](/img/structure/B1436437.png)

![methyl({[(2S)-piperidin-2-yl]methyl})amine dihydrochloride](/img/structure/B1436439.png)

![methyl({[(2R)-piperidin-2-yl]methyl})amine dihydrochloride](/img/structure/B1436441.png)

![1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B1436444.png)